![molecular formula C21H22FN5O3 B2818949 5-(4-acetylpiperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-05-5](/img/structure/B2818949.png)
5-(4-acetylpiperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(4-acetylpiperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives in Oncology
Pyrimidine derivatives, such as Fluorouracil (5-FU) and Tegafur, are widely studied for their anticancer properties. These compounds are part of a broader class of chemotherapeutic agents known for their effectiveness in treating various cancers through the inhibition of DNA synthesis.
Fluorouracil and Tegafur
Studies have demonstrated the pharmacokinetics, pharmacodynamics, and clinical applications of Fluorouracil (5-FU) and Tegafur, a prodrug of 5-FU. Tegafur is metabolically activated to 5-FU, enhancing its anticancer properties while attempting to mitigate its toxic side effects through innovative formulations like S-1, which combines Tegafur with other modulators to improve efficacy and reduce gastrointestinal toxicity (Koudova et al., 2014).
Mechanism of Action
The anticancer activity of pyrimidine derivatives primarily involves the inhibition of thymidylate synthase, leading to impaired DNA synthesis in rapidly dividing cancer cells. This mechanism underscores the effectiveness of these agents in targeting a range of solid tumors, including colorectal, breast, and stomach cancers.
Pharmacogenetic Considerations
Research has identified genetic variations affecting metabolism and toxicity profiles of pyrimidine derivatives, such as variations in the dihydropyrimidine dehydrogenase (DPD) gene, which significantly influence patient tolerance and response to 5-FU-based chemotherapy. Identifying these genetic markers can guide dose adjustments and improve patient outcomes by minimizing toxic side effects (Amstutz et al., 2008).
properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-14(28)25-9-11-26(12-10-25)17-7-8-23-19-18(17)20(29)27(21(30)24(19)2)13-15-3-5-16(22)6-4-15/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTSANVKAMOGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-acetylpiperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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